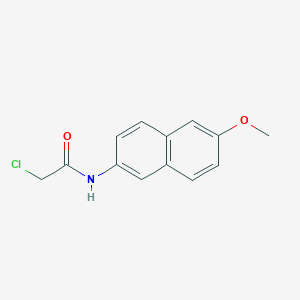![molecular formula C10H11BrClNO B6646189 N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B6646189.png)
N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as BPECA and has been used in various studies related to cancer, inflammation, and other physiological processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide is not fully understood. However, it has been observed that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide has been shown to have various biochemical and physiological effects. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has also been shown to have low toxicity and is relatively inexpensive. However, the limitations of this compound include its limited solubility in some solvents and its potential to interact with other compounds in the experiment.
Zukünftige Richtungen
There are several future directions for the use of N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide in scientific research. One potential area of study is the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of this compound. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of this compound for use in various biological applications.
Conclusion:
In conclusion, N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide in various biological applications.
Synthesemethoden
The synthesis of N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide involves a series of chemical reactions. The initial step involves the reaction of 2-bromoacetophenone with ethylene diamine to form N-(2-bromoethyl)-2-acetophenoneimine. This intermediate compound is then reacted with chloroacetyl chloride to produce N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide has been extensively used in scientific research due to its unique properties. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been used in the synthesis of other chemical compounds for various biological applications.
Eigenschaften
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-4-2-1-3-8(9)5-6-13-10(14)7-12/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWJJBKYNHBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)
![2-Phenyl-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-yl]-acetamide](/img/structure/B6646134.png)

![2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B6646144.png)
![2-chloro-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B6646148.png)
![N-[(5-bromo-2-methylphenyl)methyl]-2-chloroacetamide](/img/structure/B6646151.png)
![2-chloro-N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B6646155.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646163.png)
![2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6646170.png)
![2-chloro-N-[2-(3,4-difluorophenyl)ethyl]acetamide](/img/structure/B6646183.png)

![2-chloro-N-[2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6646196.png)
![2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6646214.png)